Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWMSVPMILOVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646374 | |
| Record name | Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-50-6 | |
| Record name | Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives
A common approach to indazole synthesis involves cyclizing hydrazine intermediates with carbonyl-containing precursors. For example:
Step 1: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
- Starting with 4-fluoro-3-nitrobenzoic acid , esterification using methanol and catalytic sulfuric acid yields the methyl ester.
Step 2: Reduction of Nitro to Amine
- Catalytic hydrogenation (H₂, Pd/C) or use of Fe/HCl reduces the nitro group to an amine, producing methyl 4-fluoro-3-aminobenzoate .
Step 3: Diazotization and Cyclization
- Treatment with NaNO₂/HCl converts the amine to a diazonium salt, which undergoes cyclization in the presence of a β-ketoester or aldehyde to form the indazole ring.
Step 4: Vilsmeier-Haack Formylation
Palladium-Catalyzed Functionalization
While Suzuki-Miyaura coupling is typically used for aryl-aryl bond formation, selective formylation remains challenging. However, recent advances in C–H activation offer alternatives:
Step 1: Synthesis of Methyl 4-fluoro-1H-indazole-6-carboxylate
- Cyclization of methyl 4-fluoro-3-hydrazinylbenzoate under acidic conditions forms the indazole core.
Step 2: Directed ortho-Metalation
- Protecting the indazole NH (e.g., SEM group) enables regioselective lithiation at position 3 using LDA. Quenching with DMF introduces the formyl group.
Optimization and Challenges
Reaction Conditions
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Cyclization solvent | 1,4-Dioxane/water (4:1) | 85–94 |
| Formylation reagent | POCl₃/DMF (Vilsmeier-Haack) | 70–78 |
| Catalyst for coupling | PdCl₂(dppf)·DCM | 90+ |
Key Challenges
- Regioselectivity : Ensuring formylation at position 3 requires careful control of directing groups and reaction conditions.
- Functional group compatibility : The methyl ester and fluoro group must remain stable during cyclization and formylation.
Comparative Analysis of Routes
| Method | Advantages | Limitations |
|---|---|---|
| Hydrazine cyclization | High yield, scalable | Multi-step, requires harsh acids |
| C–H activation | Direct functionalization | Limited substrate scope |
| Vilsmeier-Haack | Efficient formylation | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Methyl 4-fluoro-3-carboxy-1H-indazole-6-carboxylate.
Reduction: Methyl 4-fluoro-3-hydroxymethyl-1H-indazole-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new chemical entities.
Biology and Medicine: Indazole derivatives, including this compound, have shown potential in various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its versatility also makes it useful in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is primarily related to its ability to interact with biological targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate with Analogs
Biological Activity
Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a formyl group and a fluorine atom, which enhance its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 189.17 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The fluorine atom enhances the compound's binding affinity to certain enzymes or receptors, influencing its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 15.625 μg/mL | Bactericidal activity |
| Escherichia coli | 31.25 μg/mL | Moderate efficacy |
| Pseudomonas aeruginosa | 62.5 μg/mL | Variable sensitivity |
The compound's mechanism involves the inhibition of protein synthesis pathways and disruption of cell wall integrity .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 10.0 | Inhibition of proliferation |
The presence of the formyl group is believed to play a crucial role in its cytotoxic effects against these cancer cell lines .
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in biofilm formation at concentrations as low as 15 μg/mL, indicating its potential as an effective treatment for resistant bacterial infections .
Study on Anticancer Effects
Another study focused on the compound's effects on breast cancer cells, revealing that it inhibited cell growth significantly at IC50 values below 15 μM. The study concluded that further exploration into its mechanism could lead to the development of new anticancer therapies .
Q & A
Q. What are the key synthetic routes for Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Critical parameters include solvent choice (e.g., tetrahydrofuran for alkylation), temperature control (reflux conditions), and purification methods (recrystallization or chromatography). For example, sodium hexamethyldisilazane-mediated alkylation under reflux yields ~44%, while saponification with NaOH achieves ~53% yield . Optimization of these steps is essential to mitigate side reactions and improve purity.
Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?
- NMR/IR Spectroscopy : The formyl group (δ ~9.8 ppm in H-NMR) and ester carbonyl (stretching at ~1700 cm in IR) are key diagnostic markers.
- X-ray Crystallography : Hydrogen bonding patterns (e.g., C6—H6A···O15 interactions) and crystal packing can be resolved using SHELX software for refinement . For example, intermolecular C—H···O/F interactions stabilize the crystal lattice, as shown in methyl indazole derivatives .
Q. What purification techniques are most effective for isolating this compound?
Recrystallization (using polar solvents like ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane gradients) are standard. Purity >95% is achievable by optimizing solvent ratios and temperature gradients during recrystallization .
Advanced Research Questions
Q. How do the fluoro and formyl substituents influence regioselectivity in subsequent reactions?
The electron-withdrawing fluoro group at C4 directs electrophilic substitution to the C5 position, while the formyl group at C3 acts as a reactive site for nucleophilic additions (e.g., condensation with hydrazines to form hydrazones). Computational studies (DFT) can model charge distribution to predict reactivity .
Q. How can researchers reconcile discrepancies in reported synthetic yields for analogous indazole derivatives?
Variations in yields (e.g., 44% vs. 53% for alkylation vs. saponification ) often stem from differences in reaction scales, solvent purity, or catalyst loading. Systematic replication studies with controlled parameters (e.g., inert atmosphere, moisture-free conditions) are recommended to identify optimal protocols.
Q. What methodological strategies improve multi-step synthesis efficiency?
- One-Pot Reactions : Combining cyclization and formylation steps reduces intermediate isolation.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for dehalogenation) can enhance selectivity .
- Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or HPLC ensures reaction progression and minimizes byproducts .
Q. How can researchers design biological activity studies for this compound?
- Target Identification : Similar indazoles exhibit antimicrobial and anticancer activity via kinase inhibition . Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or CDK2.
- In Vitro Assays : MTT assays for cytotoxicity (IC determination) and MIC tests against bacterial/fungal strains are standard. Ensure proper controls (e.g., cisplatin for cytotoxicity) .
Q. What are the challenges in refining crystal structures of halogenated indazoles using SHELX?
SHELX refinement requires high-resolution data (<1.0 Å) to resolve disordered fluorine atoms. Twinning or low-resolution data may necessitate alternative software (e.g., OLEX2) or constraints on thermal parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
